molecular formula C16H23NO5 B6353579 (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate CAS No. 255849-24-2

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate

Cat. No.: B6353579
CAS No.: 255849-24-2
M. Wt: 309.36 g/mol
InChI Key: PXCYFXRTDQJMRL-CYBMUJFWSA-N
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Description

®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate is a chiral compound often used in organic synthesis and pharmaceutical research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The compound also features a methoxyphenyl group, which can influence its reactivity and interactions in various chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate typically involves the following steps:

    Protection of the amine group: The starting material, an amino acid derivative, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group.

    Esterification: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.

    Introduction of the methoxyphenyl group: This step involves a nucleophilic substitution reaction where the protected amino acid ester reacts with a methoxyphenyl halide under basic conditions to introduce the methoxyphenyl group.

Industrial Production Methods

In an industrial setting, the synthesis of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and free amine.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

    Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Hydrolysis: Yields the corresponding carboxylic acid and free amine.

    Reduction: Produces the corresponding alcohol.

Scientific Research Applications

®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding due to its chiral nature.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Industry: Utilized in the production of fine chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the Boc protecting group can influence the compound’s stability and reactivity, while the methoxyphenyl group can affect its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate: The enantiomer of the compound, which may exhibit different biological activity and selectivity.

    Methyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: Lacks the methoxy group, which can result in different reactivity and binding properties.

    Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate: The methoxy group is positioned differently, potentially altering its chemical and biological behavior.

Uniqueness

®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and interactions in various chemical and biological contexts

Properties

IUPAC Name

methyl (2R)-3-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(19)17-13(14(18)21-5)10-11-7-6-8-12(9-11)20-4/h6-9,13H,10H2,1-5H3,(H,17,19)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCYFXRTDQJMRL-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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